Acetyltetrapeptide 11

Anti-aging cosmeceuticals Dermo-epidermal junction Proteoglycan synthesis

Acetyltetrapeptide 11 (CAS 928006-88-6; molecular formula C₂₇H₃₈N₄O₇; MW 530.61 g/mol; sequence Ac-Pro-Pro-Tyr-Leu) is a fully synthetic, N-acetylated signal tetrapeptide belonging to the cosmetic bioactive peptide class. Commercialized under the trade name Syniorage™ (BASF), it is specifically engineered to target the epidermal and dermo-epidermal junction (DEJ) compartments by stimulating syndecan-1 proteoglycan synthesis and type XVII collagen (COL17A1) production.

Molecular Formula C27H38N4O7
Molecular Weight 530.6 g/mol
CAS No. 928006-88-6
Cat. No. B612813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyltetrapeptide 11
CAS928006-88-6
SynonymsN/A
Molecular FormulaC27H38N4O7
Molecular Weight530.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38)/t20-,21-,22-,23-/m0/s1
InChIKeyKQEQPUBSXXOUGC-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Structure & Identifiers


Interactive Chemical Structure Model





Acetyltetrapeptide 11 (CAS 928006-88-6) – Identity, Mechanism Class & Positioning in Anti-Aging Peptide Procurement


Acetyltetrapeptide 11 (CAS 928006-88-6; molecular formula C₂₇H₃₈N₄O₇; MW 530.61 g/mol; sequence Ac-Pro-Pro-Tyr-Leu) is a fully synthetic, N-acetylated signal tetrapeptide belonging to the cosmetic bioactive peptide class [1]. Commercialized under the trade name Syniorage™ (BASF), it is specifically engineered to target the epidermal and dermo-epidermal junction (DEJ) compartments by stimulating syndecan-1 proteoglycan synthesis and type XVII collagen (COL17A1) production [2]. Unlike many anti-aging peptides that primarily address dermal collagen remodeling, Acetyltetrapeptide 11 operates at the epidermis–DEJ interface, addressing cohesion loss—a hallmark of chronological aging—through a dual-protein upregulation mechanism documented in primary human keratinocyte models and confirmed in clinical settings on senior volunteers aged >60 years .

Why Generic Substitution of Acetyltetrapeptide 11 Fails – Molecular Target Specificity, Acetylation Requirement & Evidence-Grade Procurement Risk


In anti-aging peptide procurement, treating all acetyl tetrapeptides as interchangeable introduces significant efficacy risk because the four-amino-acid sequence and terminal acetylation dictate precise protein-target engagement. Acetyltetrapeptide 11 (Ac-Pro-Pro-Tyr-Leu) is structurally and functionally distinct from its closest in-class analog Acetyltetrapeptide 9 (Ac-Gln-Asp-Val-His; Dermican™)—the former upregulates syndecan-1 and collagen XVII at the epidermal–DEJ interface, while the latter targets lumican and collagen I within the dermal extracellular matrix [1]. A non-acetylated Tetrapeptide-11 (CAS 884336-38-3) lacks the N-terminal acetyl cap, which reduces proteolytic stability and compromises transdermal bioavailability—generic substitution with the non-acetylated form therefore cannot replicate the formulated biological response . Furthermore, BASF's Syniorage™ grade has been specifically tested in clinical populations aged >60 years, establishing a target-population evidence base that generic alternatives cannot claim absent equivalent trial data . Substituting with palmitoyl-conjugated peptides (e.g., Palmitoyl Pentapeptide-4, Matrixyl®) introduces a fundamentally different lipophilic delivery profile and collagen-I-centric mechanism that bypasses the epidermal cohesion axis entirely .

Acetyltetrapeptide 11 – Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Mechanism-of-Action Differentiation: Acetyltetrapeptide 11 Targets Epidermal Cohesion (Syndecan-1 + Collagen XVII) vs Acetyltetrapeptide 9 Targeting Dermal Matrix (Lumican + Collagen I)

Acetyltetrapeptide 11 (Ac-Pro-Pro-Tyr-Leu) exhibits a qualitatively distinct protein-target profile compared to its closest structural and commercial analog, Acetyltetrapeptide 9 (Ac-Gln-Asp-Val-His; Dermican™). The Rodrigues et al. (2009) foundational study established that Acetyltetrapeptide 11 stimulates syndecan-1 synthesis in epidermal keratinocytes and collagen XVII (COL17A1) production in the basal layer, acting primarily at the epidermal and dermo-epidermal junction (DEJ) interface. In contrast, Acetyltetrapeptide 9 stimulates lumican and collagen I synthesis within the dermal compartment [1]. This target-level divergence has been commercially exploited by BASF in the Replexium® complex, which combines both peptides to achieve a three-dimensional anti-aging effect—epidermal cohesion from Acetyltetrapeptide 11 plus dermal matrix organization from Acetyltetrapeptide 9 . No single peptide in this class addresses both anatomical compartments simultaneously, making Acetyltetrapeptide 11 the sole procurement choice when epidermal–DEJ cohesion restoration is the formulation objective.

Anti-aging cosmeceuticals Dermo-epidermal junction Proteoglycan synthesis Peptide signal specificity

In Vitro Quantitative Potency: Acetyltetrapeptide 11 Increases Syndecan-1 Synthesis by 103–130% and COL17A1 Gene Expression by 13–18% in Human Keratinocytes vs Untreated Control

Published in vitro data, derived from the Rodrigues et al. (2009) screening program and independently cited in multiple secondary sources, demonstrate that Acetyltetrapeptide 11 treatment of human keratinocyte cultures produces a syndecan-1 synthesis increase of approximately 103% to 130% relative to untreated control, and a concomitant COL17A1 (collagen XVII) gene expression increase of approximately 13% to 18%, depending on the test concentration [1][2]. The dual upregulation of syndecan-1 (a transmembrane heparan sulfate proteoglycan critical for keratinocyte adhesion and activation) and collagen XVII (a hemidesmosome component anchoring basal keratinocytes to the basement membrane) provides a quantifiable molecular correlate of the peptide's claimed epidermal cohesion benefit. Comparative in vitro data for Acetyltetrapeptide 9 under the same experimental conditions show lumican and collagen I upregulation without syndecan-1 or collagen XVII induction, confirming target-level differentiation [3]. A separate supplier datasheet (Biomol/Cayman) specifies that Acetyltetrapeptide 11 increases SYND1 and collagen XVII levels in primary human keratinocytes at a concentration of 2.6 µg/mL .

Keratinocyte biology Syndecan-1 upregulation Collagen XVII gene expression In vitro efficacy quantification

Clinical Efficacy Differentiation: Acetyltetrapeptide 11 at 3% Delivers Placebo-Superior Skin Firmness and Thickness in Senior Volunteers (Age 60–70); Placebo-Controlled Trial

A placebo-controlled clinical efficacy trial evaluated a cream formulation containing Acetyltetrapeptide 11 at 3% as the sole active ingredient in 19 female volunteers aged 60–70 years. After 8 weeks (2 months) of application, subjects using the Acetyltetrapeptide 11 formulation exhibited a measurable, statistically significant increase in both skin thickness (measured by ultrasound) and skin firmness (biomechanical parameters of the superficial epidermal layers) compared to the placebo group [1][2]. Earlier in vivo work by Pauly et al. (2008) reported that creams containing Acetyl-tetrapeptide-11 demonstrated 5–10% better biomechanical effects than placebo formulations, supporting the dose–response relationship . The specificity of this clinical evidence to a senior population (>60 years) is a distinguishing feature relative to many competing cosmetic peptides (e.g., Palmitoyl Pentapeptide-4, Palmitoyl Tripeptide-5) whose pivotal clinical data were generated in broader age cohorts without specific stratification for aged-skin physiology [3]. BASF's Syniorage™ technical documentation explicitly confirms testing on senior volunteers >60 years, establishing a target-population evidence claim that generic alternatives cannot replicate .

Clinical cosmeceutical trial Skin firmness biomechanics Mature skin anti-aging Placebo-controlled efficacy

Acetylation-Driven Stability and Penetration Advantage Over Non-Acetylated Tetrapeptide-11 (CAS 884336-38-3)

Acetyltetrapeptide 11 (CAS 928006-88-6) is distinguished from its non-acetylated parent molecule, Tetrapeptide-11 (CAS 884336-38-3; sequence Pro-Pro-Tyr-Leu; MW 488.6 g/mol), by the N-terminal acetyl cap modification. This post-synthetic modification is a well-established strategy in peptide medicinal chemistry to enhance resistance to aminopeptidase-mediated degradation and to improve stratum corneum partitioning for topical delivery. The non-acetylated Tetrapeptide-11 (Pro-Pro-Tyr-Leu) is listed in the CTFA dictionary as the base peptide, with the acetylated derivative being the form incorporated into cosmetic products . While direct comparative dermal absorption data for this specific peptide pair are not publicly available, the acetylation–bioavailability relationship is a class-level principle documented across multiple cosmetic peptide platforms (e.g., Acetyl Hexapeptide-8 vs non-acetylated Hexapeptide-8; Acetyl Tetrapeptide-9 vs Tetrapeptide-9) [1]. Suppliers consistently specify that Acetyltetrapeptide 11 is the cosmetic-grade active form, with the non-acetylated variant sold primarily as a research intermediate . Procurement of the non-acetylated form as a cost-saving substitute would introduce unquantified risk of reduced proteolytic half-life in formulation and diminished epidermal bioavailability.

Peptide acetylation Proteolytic stability Cosmetic peptide delivery Tetrapeptide-11 comparison

Regulatory Compliance Differentiator: Dual China–Japan Cosmetic Ingredient Listing Plus EU REACH Compliance Reduces Market-Access Friction vs Single-Region Peptide Alternatives

Acetyltetrapeptide 11 (INCI: Acetyl Tetrapeptide-11) holds confirmed regulatory listing in China's Inventory of Existing Cosmetic Ingredients (IECIC 2021), Japan's cosmetic ingredient standards, and compliance with EU Cosmetic Regulation 1223/2009 and REACH (Europe) [1]. BASF's Syniorage® PW LS 9847 grade carries explicit IECIC certification, ISO 9001, and vegan/preservative-free labeling claims suitable for clean-beauty positioning . A Chinese cosmetic safety assessment report (2025) documents the approved use concentrations: 3% for whole-body leave-on products and 1% for eye-area leave-on products [2]. This multi-region regulatory readiness contrasts with several competing anti-aging peptides (e.g., certain palmitoyl-oligopeptide variants) that may lack simultaneous IECIC and EU compliance, requiring separate regional registration campaigns that delay time-to-market and increase regulatory expenditure for global brands. The dual China–Japan listing is particularly valuable given that these markets represent the two largest and fastest-growing cosmetic regulatory spheres in Asia.

Cosmetic regulatory compliance IECIC China EU Cosmetic Regulation Multi-market ingredient registration

Demonstrated Synergy with Acetyltetrapeptide 9 in the Replexium® Complex: Three-Dimensional Anti-Aging Effect Across Epidermal and Dermal Compartments

BASF's Replexium® complex, a synergistic blend of Acetyltetrapeptide 11 (epidermal/DEJ targeting) and Acetyltetrapeptide 9 (dermal matrix targeting), has been clinically demonstrated to produce a three-dimensional anti-aging effect that neither peptide achieves alone. In clinical evaluation, Replexium visibly reduced three wrinkle types (forehead, crow's feet, smile lines) and was measured by ultrasound to increase dermal density within three weeks—a firmness improvement equivalent to reversing seven years of skin aging . The synergy is mechanistically rational: Acetyltetrapeptide 11 reinforces epidermal cohesion via syndecan-1 and collagen XVII upregulation, while Acetyltetrapeptide 9 organizes the dermal collagen fiber network via lumican and collagen I stimulation. This complementary, non-redundant mechanism distinguishes Acetyltetrapeptide 11 from single-compartment peptides (e.g., Palmitoyl Pentapeptide-4, which acts primarily on dermal collagen synthesis) and positions it as the essential epidermal-component partner in multi-peptide formulation strategies [1]. Typology's Density & Firmness Complex and multiple BASF customer formulations leverage this specific Acetyltetrapeptide 11 + Acetyltetrapeptide 9 pairing to achieve comprehensive anti-aging outcomes [2].

Peptide synergy 3D anti-aging Replexium Multi-compartment skin rejuvenation

Acetyltetrapeptide 11 – Evidence-Linked Application Scenarios for Scientific Procurement and Formulation Development


Premium Anti-Aging Creams and Serums Targeting Mature Skin (Age 60+) – Where Senior-Population Clinical Evidence Supports Claims Substantiation

For cosmetic brands developing products specifically positioned for mature/senior skin (60+ demographic), Acetyltetrapeptide 11 (Syniorage™) is the preferred peptide active based on its unique clinical evidence base generated specifically in volunteers aged >60 years . The placebo-controlled trial demonstrating statistically significant improvements in skin thickness (ultrasound) and superficial epidermal firmness (biomechanical parameters) in 60–70-year-old women at 3% active concentration provides direct claims-substantiation data for this demographic [1]. This is a meaningful differentiator from competitor peptides (e.g., Palmitoyl Pentapeptide-4/Matrixyl®, Palmitoyl Tripeptide-5/Syn®-Coll) whose pivotal studies enrolled broader age ranges without senior-specific stratification [2]. Recommended use concentration: 3% for full-body leave-on formulations and 1% for periorbital products, per Chinese safety assessment data [3].

Multi-Peptide Complex Formulations Leveraging the Acetyltetrapeptide 11 + Acetyltetrapeptide 9 (Replexium®) Synergy for Accelerated 3-Week Firmness Efficacy

Formulators seeking rapid-onset anti-aging efficacy claims should evaluate the Acetyltetrapeptide 11 + Acetyltetrapeptide 9 combination, which has been clinically demonstrated in BASF's Replexium® complex to visibly reduce three types of wrinkles (forehead, crow's feet, smile lines) and increase dermal density (ultrasound-measured) within 21 days—a firmness gain benchmarked as equivalent to recovering seven years of skin aging . The mechanistic rationale—Acetyltetrapeptide 11 supplying epidermal cohesion (syndecan-1 + collagen XVII) while Acetyltetrapeptide 9 supplies dermal matrix organization (lumican + collagen I)—provides a scientifically defensible, non-overlapping dual-compartment strategy that single-peptide formulations cannot replicate [1]. This combination is particularly suited for premium serums and treatment products where accelerated visible results drive consumer repurchase.

Epidermal Barrier Repair and Skin Cohesion Restoration Products – Exploiting the Syndecan-1/Collagen XVII Dual-Target Mechanism

Acetyltetrapeptide 11's demonstrated ability to increase syndecan-1 synthesis by 103–130% in keratinocytes and upregulate COL17A1 (collagen XVII) gene expression by 13–18% makes it the rational procurement choice for formulations targeting epidermal thinning, fragility, and impaired cohesion—conditions prevalent in photoaged and chronologically aged skin. Unlike dermal-collagen-focused peptides, Acetyltetrapeptide 11 directly addresses the epidermal compartment and the critical dermo-epidermal junction adhesion apparatus (hemidesmosomal collagen XVII). In vitro data at 2.6 µg/mL in primary human keratinocytes provides a target engagement benchmark that can be incorporated into quality control specifications [1]. This application scenario is particularly relevant for post-procedure skincare, sensitive-skin anti-aging lines, and products addressing the 'crepey skin' phenotype associated with epidermal atrophy.

Multi-Market Cosmetic Product Launches Requiring Pre-Cleared China (IECIC) and Japan Regulatory Compliance

For global cosmetic brands planning simultaneous or staggered product launches across China, Japan, and the EU, Acetyltetrapeptide 11 (specifically BASF's Syniorage® PW LS 9847 grade or equivalent IECIC-certified material) eliminates the ingredient-level regulatory barrier that delays market entry for less comprehensively registered peptide alternatives . The confirmed listing in China's IECIC 2021 inventory, Japan's cosmetic ingredient standards, and EU Cosmetics Regulation 1223/2009/REACH compliance means that the peptide component of the product dossier can pass regulatory review without additional regional safety substantiation [1]. Chinese safety assessment data further document approved use levels (3% whole-body leave-on; 1% eye-area leave-on), streamlining the cosmetic product safety assessment report (CPSR) preparation process [2]. This procurement scenario directly reduces time-to-market and regulatory consulting costs for multi-region brand strategies.

Quote Request

Request a Quote for Acetyltetrapeptide 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.